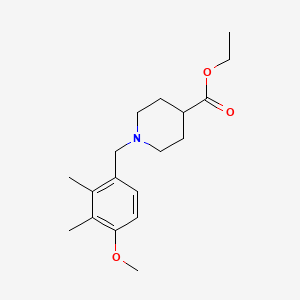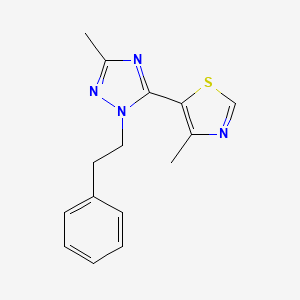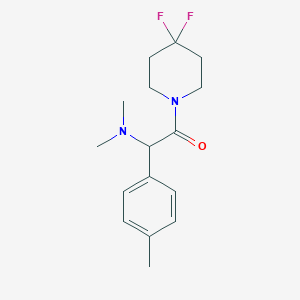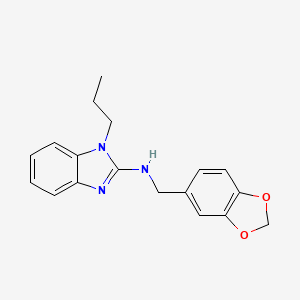![molecular formula C19H26N8O B5670149 4-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B5670149.png)
4-{4-[4-methyl-5-(morpholin-4-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-7H-pyrrolo[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of this compound and related structures involves multi-step chemical reactions. For instance, Bayomi et al. (1999) described the synthesis of 1,2,4-triazolo[1,5-alpha]pyrimidines, which bear structural resemblance, incorporating morpholine and piperidine moieties. This synthesis pathway could provide insights into the preparation of the target compound by showing how to incorporate similar functional groups (Bayomi, Abdelal, El-Ashry, & Ghoneim, 1999).
Molecular Structure Analysis
The molecular structure analysis of related compounds, such as those studied by Nguyen Dinh Thanh et al. (2023), who synthesized D-glucose-conjugated 4H-pyrano[2,3-d]pyrimidine−1H-1,2,3-triazole hybrid compounds with piperidine and morpholine rings, highlights the complexity and the potential interactions these structures can have. The crystallographic evaluation provides insight into how similar compounds interact at the molecular level, which is essential for understanding the behavior and potential reactivity of the target compound (Nguyen Dinh Thanh et al., 2023).
Chemical Reactions and Properties
The compound's chemical reactions can be diverse, given its complex structure. For example, Pocar et al. (1998) explored the pyrolysis of similar compounds, which led to the formation of morpholinopyrroles, indicating that the compound could undergo interesting transformations under specific conditions. This type of reaction can shed light on the reactivity and stability of the target compound under various chemical conditions (Pocar, Trimarco, & Bombieri, 1998).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, provide essential insights into how the compound can be handled, stored, and used in further reactions. Studies on polymorphs of related compounds have shown different crystalline structures and solubility profiles, indicating that slight changes in the molecular structure can significantly affect these properties (Bowes, Glidewell, Low, Melguizo, & Quesada, 2003).
Chemical Properties Analysis
The chemical properties, such as reactivity with various reagents, stability under different conditions, and potential for further functionalization, are crucial for understanding how the compound can be utilized in synthesis and other chemical processes. The reactions of similar compounds with nucleophiles and their mechanisms of formation, as researched by Lee and Kim (1993), provide valuable information on the chemical behavior and potential applications of the target compound (Lee & Kim, 1993).
Propriétés
IUPAC Name |
4-[[4-methyl-5-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-1,2,4-triazol-3-yl]methyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N8O/c1-25-16(12-26-8-10-28-11-9-26)23-24-18(25)14-3-6-27(7-4-14)19-15-2-5-20-17(15)21-13-22-19/h2,5,13-14H,3-4,6-12H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCVUDZFFIZJNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1C2CCN(CC2)C3=NC=NC4=C3C=CN4)CN5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N8O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-2-oxo-8-(2-pyrimidinylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5670071.png)
![1-[2-(4,4-difluoropiperidin-1-yl)-2-oxoethyl]-3-methoxypyridin-2(1H)-one](/img/structure/B5670077.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5670081.png)



![2-(dimethylamino)-2-(3-fluorophenyl)-N-[(5-methyl-1H-benzimidazol-2-yl)methyl]acetamide](/img/structure/B5670110.png)


![(3R*,4R*)-4-(2-methoxyethyl)-3-methyl-1-[3-(4-pyridinyl)propanoyl]-4-piperidinol](/img/structure/B5670131.png)

![1-methyl-1,2,3,4,5,11-hexahydro-6H-azepino[2,3-b]quinolin-6-one](/img/structure/B5670148.png)
![(3R*,4S*)-1-[(6-methylquinolin-8-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5670151.png)
